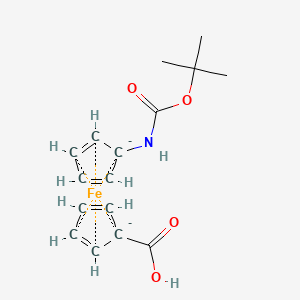

tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron

Description

Properties

Molecular Formula |

C16H19FeNO4-2 |

|---|---|

Molecular Weight |

345.17 g/mol |

IUPAC Name |

tert-butyl N-cyclopenta-2,4-dien-1-ylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron |

InChI |

InChI=1S/C10H14NO2.C6H5O2.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;7-6(8)5-3-1-2-4-5;/h4-7H,1-3H3,(H,11,12);1-4H,(H,7,8);/q2*-1; |

InChI Key |

PTELPIHUCNTZPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N[C-]1C=CC=C1.C1=C[C-](C=C1)C(=O)O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1’-Bocamino-ferrocene-1-carboxylic acid can be synthesized through a multi-step process. The synthesis typically begins with the preparation of ferrocene derivatives, followed by the introduction of the Boc-protected amino group and the carboxylic acid group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of 1’-Bocamino-ferrocene-1-carboxylic acid on a larger scale would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1’-Bocamino-ferrocene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

Reduction: Reduction reactions can convert the ferrocenium ions back to ferrocene.

Substitution: The Boc-protected amino group and carboxylic acid group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include silver salts and benzoquinone.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride or acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene core results in ferrocenium ions, while substitution reactions can yield various functionalized derivatives.

Scientific Research Applications

1’-Bocamino-ferrocene-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organometallic compounds and as a ligand in catalysis.

Biology: The compound has been investigated for its potential as a bioactive molecule, particularly in drug development.

Medicine: Research has shown promise in using 1’-Bocamino-ferrocene-1-carboxylic acid for the treatment of cancer, microbial infections, and inflammatory diseases.

Industry: It is utilized in the development of advanced materials and electrochemical sensors.

Mechanism of Action

The mechanism by which 1’-Bocamino-ferrocene-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The ferrocene core can undergo redox reactions, which play a crucial role in its biological activity. The Boc-protected amino group and carboxylic acid group can interact with various enzymes and receptors, influencing cellular processes and pathways.

Comparison with Similar Compounds

tert-Butyl N-Cyclopentylcarbamate

tert-Butyl N-cyclopentylcarbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a cyclopentylamine. This compound is commonly used as an intermediate in pharmaceutical synthesis. For example, derivatives such as tert-butyl[(1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl]carbamate (EP 1,763,351 B9) are synthesized via coupling reactions involving tert-butyl-protected amino acids and heterocyclic amines . These compounds often require multi-step syntheses, including hydrogenation, acid/base treatments, and purification via chromatography .

Cyclopenta-2,4-diene-1-carboxylic Acid

Cyclopenta-2,4-diene-1-carboxylic acid (CAS 1271-42-7) is an organometallic compound with the molecular formula C₁₁H₁₀FeO₂ and a molecular weight of 230.04 g/mol . It consists of a cyclopentadienyl ligand coordinated to an iron center, with a carboxylic acid substituent. This structure is foundational in organometallic chemistry, particularly for synthesizing fluorescent reagents (e.g., DKMS reagent) and catalytic complexes .

Iron-Containing Analogues

Iron-based compounds, such as ferrocenyl derivatives, are widely studied for their redox activity and biological applications. For example, cyclopenta-2,4-dien-1-yl(2-(1-phenyl-1H-pyrazol-4-yl)cyclopenta-2,4-dien-1-yl)iron(III) is synthesized via Friedel-Crafts acylation and exhibits antimicrobial and anticancer properties . Schiff base complexes, such as (2-(1-((2-amino-5-nitrophenyl)imino)ethyl)cyclopenta-2,4-dien-1-yl)(cyclopenta-2,4-dien-1-yl)iron, adopt octahedral geometries and show activity against breast cancer cell lines (MCF-7) .

Comparative Analysis

Structural and Functional Differences

Biological Activity

The compound tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron is a complex chemical entity that integrates a carbamate, a carboxylic acid, and an iron center. This combination suggests potential biological activities that warrant detailed investigation.

- IUPAC Name : this compound

- Molecular Formula : C10H14N2O2Fe

- CAS Number : 219718-13-5

Synthesis and Preparation

The synthesis of this compound typically involves:

- Synthesis of tert-butyl N-cyclopentylcarbamate : This is generally achieved through the reaction of cyclopentylamine with tert-butyl chloroformate in the presence of a base such as triethylamine.

- Synthesis of cyclopenta-2,4-diene-1-carboxylic acid : This can be synthesized via the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis.

- Iron Coordination : The iron center can be introduced through coordination chemistry techniques, where it binds to the carboxylic acid and carbamate ligands under controlled conditions .

The biological activity of this compound is primarily attributed to its iron center and the functional groups present in the structure. Iron complexes often exhibit catalytic properties and can influence various biochemical pathways.

- Antioxidant Activity : Iron-containing compounds have been shown to exhibit antioxidant properties due to their ability to participate in redox reactions. This may contribute to cellular protection against oxidative stress.

- Enzyme Mimicry : The presence of iron allows this compound to potentially mimic enzyme activity, facilitating biochemical reactions similar to those catalyzed by natural metalloproteins.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial effects of iron complexes similar to the compound . Results indicated that these compounds exhibited significant antibacterial activity against various strains, suggesting potential applications in treating infections .

- Anticancer Properties : Research has shown that certain iron-containing carbamates can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific effects of this compound on cancer cells remain to be fully elucidated but show promise based on structural analogs.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| tert-butyl N-cyclopentylcarbamate | Moderate antimicrobial activity | Contains a cyclopentyl group |

| Cyclopenta-2,4-diene-1-carboxylic acid | Antioxidant properties | Diels-Alder derived structure |

| Iron(III) acetylacetonate | Catalytic properties | Different ligand environment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.